molecular formula C7H10F4O2 B15091664 2,2,3,3-Tetrafluoropropyl butyrate

2,2,3,3-Tetrafluoropropyl butyrate

Cat. No.: B15091664
M. Wt: 202.15 g/mol
InChI Key: IBQNYGIRAZKFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,3-Tetrafluoropropyl butyrate: is an organic compound with the molecular formula C7H10F4O2. It is a fluorinated ester, known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetrafluoropropyl butyrate typically involves the esterification of 2,2,3,3-tetrafluoropropanol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve high yields and purity of the final product. The reaction mixture is typically subjected to distillation to separate the desired ester from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetrafluoropropyl butyrate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,2,3,3-tetrafluoropropanol and butyric acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water as the solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed:

    Hydrolysis: 2,2,3,3-Tetrafluoropropanol and butyric acid.

    Reduction: 2,2,3,3-Tetrafluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,3,3-Tetrafluoropropyl butyrate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of fluorinated polymers and other complex organic molecules.

    Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and reactivity.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form stable conjugates with therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoropropyl butyrate involves its ability to undergo various chemical reactions, as described above. The fluorine atoms in the compound contribute to its high stability and resistance to degradation. The ester bond in the molecule can be hydrolyzed under specific conditions, releasing the corresponding alcohol and acid. The compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms, which can stabilize reaction intermediates and transition states.

Comparison with Similar Compounds

    2,2,3,3-Tetrafluoropropyl acrylate: Another fluorinated ester with similar stability and reactivity, used in polymer synthesis.

    2,2,3,3-Tetrafluoropropyl methacrylate: Similar to the acrylate derivative, used in the production of high-performance polymers.

    2,2,3,3-Tetrafluoropropyl carbonate: A fluorinated carbonate ester with applications in the synthesis of specialty chemicals.

Uniqueness: 2,2,3,3-Tetrafluoropropyl butyrate is unique due to its specific ester structure, which imparts distinct chemical properties compared to other fluorinated esters. Its combination of thermal stability, resistance to chemical reactions, and ability to undergo specific transformations makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C7H10F4O2

Molecular Weight

202.15 g/mol

IUPAC Name

2,2,3,3-tetrafluoropropyl butanoate

InChI

InChI=1S/C7H10F4O2/c1-2-3-5(12)13-4-7(10,11)6(8)9/h6H,2-4H2,1H3

InChI Key

IBQNYGIRAZKFHM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC(C(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.